(2,6-Diethylphenyl)hydrazine
Overview
Description
(2,6-Diethylphenyl)hydrazine is a chemical compound with the molecular formula C10H16N2. It is a derivative of hydrazine, which is an important intermediate in the synthesis of numerous chemicals containing N-N bonds. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that hydrazine derivatives interact with various enzymes and proteins in the body
Mode of Action
Hydrazine derivatives are known to undergo enzymatic activation, producing reactive free radical intermediates . These radicals can interact with various biomolecules, leading to changes in cellular functions .
Biochemical Pathways
Hydrazine derivatives are known to interfere with oxidative metabolism . This interference could potentially affect a variety of biochemical pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
The physicochemical properties of a drug strongly influence its adme properties . Therefore, understanding the physicochemical properties of (2,6-Diethylphenyl)hydrazine could provide insights into its pharmacokinetics.
Result of Action
The production of reactive free radicals during the enzymatic activation of hydrazine derivatives can lead to oxidative stress, which can cause damage to cells and tissues .
Biochemical Analysis
Biochemical Properties
This reaction is similar to the formation of imines and is catalyzed by the weakly acidic N-H bond in hydrazine .
Cellular Effects
Hydrazines have been shown to interact with ester bonds, which can be modulated by the electron-withdrawing ability of the adjacent benzene group . This interaction can promote effective combination between them in the pre-chemical approach part of the process .
Molecular Mechanism
It is known that hydrazines can react with carbonyls to form hydrazones . This reaction involves the weakly acidic N-H bond in hydrazine being deprotonated to form the hydrazone anion .
Temporal Effects in Laboratory Settings
It is known that the effects of substances can vary over time, ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
It is known that the pharmacokinetics of tested substances can differ greatly between different species .
Transport and Distribution
It is known that the transport and distribution of substances within cells and tissues can be influenced by various factors, including transporters and binding proteins .
Subcellular Localization
It is known that the subcellular localization of substances can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diethylphenyl)hydrazine typically involves the reaction of 2,6-diethylphenylamine with hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction . The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then subjected to rigorous quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: (2,6-Diethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form hydrazones and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like aldehydes and ketones are commonly used in the formation of hydrazones
Major Products:
Scientific Research Applications
(2,6-Diethylphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential therapeutic effects and toxicological properties.
Medicine: It is explored for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
(2,6-Diethylphenyl)hydrazine hydrochloride: A derivative with similar properties but different solubility and stability characteristics.
(2,6-Dimethylphenyl)hydrazine: A similar compound with methyl groups instead of ethyl groups, leading to different reactivity and applications
Uniqueness: this compound is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic applications and research contexts.
Properties
IUPAC Name |
(2,6-diethylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-8-6-5-7-9(4-2)10(8)12-11/h5-7,12H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQVIJPMZIQDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396652 | |
Record name | (2,6-diethylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84828-07-9 | |
Record name | (2,6-diethylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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